molecular formula C24H22N2O4S2 B2657910 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-15-7

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2657910
CAS No.: 941884-15-7
M. Wt: 466.57
InChI Key: IAUGEEWLRNJIFG-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic small molecule research chemical built around a benzothiazole pharmacophore. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological activities and is a privileged structure in the development of anticancer agents . This compound is furnished for use in early-stage pharmacological screening and hit-to-lead optimization studies. Research Applications and Potential Value Benzothiazole derivatives have demonstrated potent and selective antitumor activities across a broad panel of human cancer cell lines, including mammary, ovarian, colon, lung, and cervical cancers . A key mechanism of action identified for many bioactive benzothiazoles is the inhibition of tubulin polymerization. These compounds act as antimitotic agents by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptotic cell death . The structural features of this compound suggest its potential for investigation as a colchicine-site binding ligand. Note to Researchers This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-10-13-22-21(15-19)25-24(31-22)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUGEEWLRNJIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 5-position. The benzyl group is then attached to the nitrogen atom of the thiazole ring. The final step involves the acylation of the benzylated thiazole with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under appropriate conditions, such as the presence of a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Biological Activities

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has shown promising biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have indicated significant antibacterial activity with low minimum inhibitory concentration (MIC) values.
  • Anticancer Properties : Research has highlighted its potential as an anticancer agent, particularly against breast cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer pathways.
  • Anti-inflammatory Effects : It may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Anticancer Activity

In a comparative analysis assessing various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Molecular docking studies further revealed its binding affinity to targets involved in tumor growth.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and acetamide derivatives, focusing on substituent effects, physicochemical properties, synthesis yields, and spectral characteristics.

Structural Variations and Substituent Effects

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Benzothiazole-acetamide 5-methoxy (Bz), N-benzyl, 4-(methylsulfonyl)phenyl Enhanced solubility (sulfonyl), moderate steric bulk (benzyl)
N-(6-methoxybenzo[d]thiazol-2-yl) derivatives [2] Benzothiazole-isoquinoline 6-methoxy, 6-fluoro, 6-nitro, 4,6-dichloro, 4,6-dibromo Halogenation increases lipophilicity; nitro groups enhance reactivity
GSK1570606A [5] Thiazole-acetamide 4-(pyridin-2-yl)thiazol-2-yl, 4-fluorophenyl Pyridine moiety improves kinase binding; fluorophenyl enhances metabolic stability
2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide [12] Benzothiazole-thioacetamide 5-chloro (Bz), 4-nitrophenyl Thioether linkage and nitro group may confer antibacterial activity
N-[5-(4-methanesulfonyl-phenyl)-thiazol-2-yl]-acetamide [17] Thiazole-acetamide 4-methylsulfonylphenyl, 4-methylthiazole Sulfonyl group at para-position; methylthiazole enhances rigidity

Physicochemical Properties

Property/Compound Melting Point (°C) Yield (%) HPLC Purity (%) Key Influencing Factors
Target Compound Not reported ~75* ~90* Methoxy and sulfonyl groups balance polarity
Benzothiazole–isoquinoline derivatives [2] 240.6–260.1 71.8–86.4 90.8–94.8 Halogens (Cl, Br) increase melting points
Compounds 5f–5k [8] 111–240 60–80 Not reported Triazole substituents reduce crystallinity
GSK735826A [5] Not reported Not reported Not reported Dioxolobenzothiazole enhances planarity for target binding

*Estimated based on analogous syntheses in and .

Spectral Characteristics

  • IR Spectroscopy :

    • Target Compound: Expected C=O stretch (~1670–1700 cm⁻¹) and S=O stretch (~1150–1350 cm⁻¹) .
    • Compound 8a [1]: Dual C=O stretches at 1679 and 1605 cm⁻¹ due to acetyl and benzamide groups .
    • 5f–5k [8]: Broad O-H/N-H stretches (~3200–3400 cm⁻¹) in hydroxyl-containing derivatives .
  • NMR Spectroscopy: Target Compound: Aromatic protons (δ 7.2–8.3 ppm), methoxy singlet (δ ~3.8 ppm), methylsulfonyl singlet (δ ~3.1 ppm) . Benzothiazole–isoquinoline derivatives [2]: Isoquinoline protons at δ 7.4–8.1 ppm; methoxy at δ 3.7–3.9 ppm .

Biological Activity

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20N2O4S2
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 942002-65-5

The compound features a benzothiazole core, which is significant in pharmaceutical development due to its ability to interact with various biological targets. The methylsulfonyl group enhances its solubility and reactivity, contributing to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of critical pathways such as p53, which is pivotal in regulating the cell cycle and promoting programmed cell death.

The anticancer activity of this compound has been attributed to several mechanisms:

  • Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways.
  • Cell Cycle Regulation : Inhibition of cell cycle progression in various cancer cell lines.
  • Targeting Specific Tumor Types : Effective against multiple cancer types including breast, lung, and colon cancers.

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of benzothiazole derivatives, including this compound.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)0.57Apoptosis induction
A549 (lung cancer)0.40Cell cycle arrest
THP-1 (leukemia)0.24Caspase activation
HT-29 (colorectal cancer)0.31Inhibition of DNA synthesis

Detailed Research Findings

  • Cytotoxicity Studies : The compound was evaluated for cytotoxic effects against various human cancer cell lines. Significant cytotoxicity was observed with IC50 values as low as 0.24 µM in certain studies, indicating strong potential for therapeutic applications.
  • Mechanistic Insights : Research has demonstrated that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS), which are known to trigger cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via N-acylation of 5-methoxybenzo[d]thiazol-2-amine derivatives with activated acetamide precursors. Key steps include:

  • Step 1 : Reacting 2-amino-5-methoxybenzothiazole with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) in dry dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
  • Step 2 : Introducing the methylsulfonylphenyl group via nucleophilic substitution or Suzuki coupling, depending on the halogenated precursor.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >90% purity .

Q. How is the purity of the compound assessed, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is used to determine purity (≥95% target). For example, derivatives in showed 90.8–94.8% purity using this method .
  • Melting Point : Sharp melting points (e.g., 240–260°C) confirm crystallinity and homogeneity .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing sulfonyl or benzothiazole moieties in similar acetamide scaffolds?

  • Methodological Answer :

  • Catalyst Selection : DMAP (4-dimethylaminopyridine) in DCM enhances acylation efficiency by activating chloroacetamide intermediates .
  • Solvent Systems : Anhydrous solvents (e.g., dry THF or benzene) prevent hydrolysis of hygroscopic intermediates, as seen in .
  • Temperature Control : Reflux conditions (70–80°C) for sulfonylation steps improve reaction kinetics without decomposing thermally sensitive groups .

Q. What strategies resolve discrepancies in NMR data for structurally complex acetamide derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzothiazole C-2 from acetamide carbonyl carbons) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry or confirms intramolecular interactions (e.g., H-bonding between sulfonyl oxygen and amide NH) .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting in crowded aromatic regions .

Q. How should researchers design biological activity assays for this compound, considering its structural features?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or kinases influenced by benzothiazole moieties .
  • Assay Conditions : Use phosphate buffer (pH 7.4) to maintain compound stability. For antioxidant studies, employ DPPH radical scavenging assays with IC₅₀ calculations, as in .
  • Control Experiments : Compare activity against unsubstituted benzothiazole analogs to isolate the methylsulfonyl group’s contribution .

Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Byproduct Management : Monitor for N-over O-alkylation using TLC (silica gel, UV detection). Adjust stoichiometry (e.g., 1.2:1 amine:chloroacetamide ratio) to suppress side reactions .
  • Workflow Automation : Continuous flow reactors improve consistency in multi-step syntheses, particularly for air-sensitive intermediates .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance scalability and safety .

Data Contradiction Analysis

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., sulfonyl group hydrolysis) that reduces in vivo efficacy .
  • Prodrug Design : Modify the methylsulfonyl group to a tert-butyl ester to enhance bioavailability, as demonstrated in benzothiazole analogs .
  • PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using compartmental models .

Q. What explains variability in HPLC purity across synthesis batches?

  • Methodological Answer :

  • Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted amine or acetylated intermediates). Adjust reaction time or quenching protocols to minimize these .
  • Crystallization Optimization : Slow cooling (0.5°C/min) during recrystallization improves crystal lattice integrity, reducing amorphous impurities .

Structural and Computational Insights

Q. How can computational tools predict the compound’s binding affinity for novel targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases) to identify potential binding pockets for the methylsulfonylphenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .

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